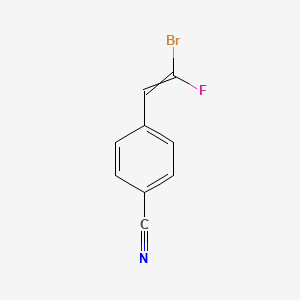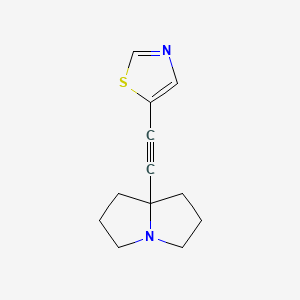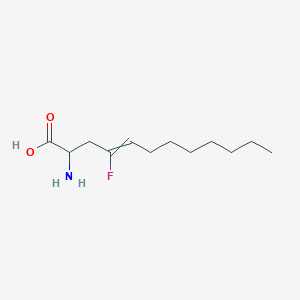
Hex-5-en-3-yl chloro(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-5-en-3-yl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a hex-5-en-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Applications De Recherche Scientifique
Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-5-en-3-yl acetate: Lacks the chloro(difluoro) group, making it less reactive in nucleophilic substitution reactions.
Hex-5-en-3-yl chloroacetate: Contains a chloroacetate group instead of chloro(difluoro)acetate, resulting in different reactivity and properties.
Hex-5-en-3-yl difluoroacetate: Contains a difluoroacetate group without the chloro substituent, affecting its chemical behavior.
Uniqueness
Hex-5-en-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and properties
Propriétés
Numéro CAS |
881903-13-5 |
|---|---|
Formule moléculaire |
C8H11ClF2O2 |
Poids moléculaire |
212.62 g/mol |
Nom IUPAC |
hex-5-en-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3 |
Clé InChI |
QVXZJRWGVDLPAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C)OC(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)

![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)




![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)


![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)

![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
